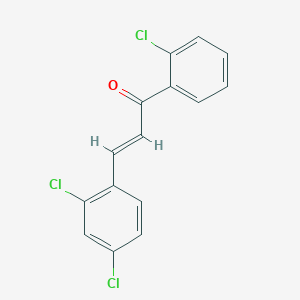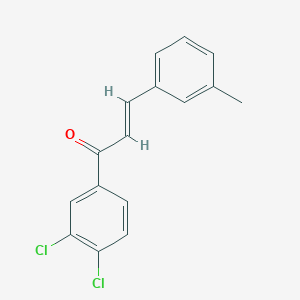
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as DMPP, is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects and has been used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanisms of action of certain drugs and to analyze the toxicity of certain compounds.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is not completely understood. However, it is believed to interact with certain receptors in the body and affect their activity. It has been found to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to interact with the μ-opioid receptor, which is involved in pain perception and reward.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have an effect on the central nervous system, with studies showing that it can reduce anxiety and improve cognition. In addition, it has been found to reduce the production of certain cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize and can be isolated in a pure form. It is also relatively non-toxic, making it safe to use in experiments. However, it is important to note that (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is not approved for use in humans and should only be used in laboratory experiments.
Direcciones Futuras
The potential future directions for (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one are numerous. It could be used to further study the biochemical and physiological effects of various compounds. It could also be used to study the mechanisms of action of certain drugs and to analyze the toxicity of certain compounds. In addition, it could be used to develop new drugs with improved efficacy and safety profiles. Finally, it could be used to develop more effective treatments for various diseases and disorders.
Métodos De Síntesis
The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one can be achieved through a reaction between 3,4-dichlorobenzaldehyde and 3-methylbenzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and is usually carried out in an acetonitrile solvent. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by column chromatography.
Propiedades
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-10H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFOLYCCPWDNG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

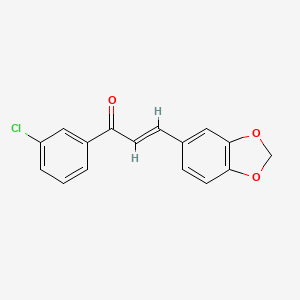
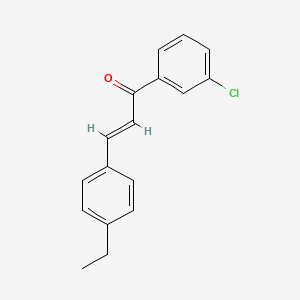
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
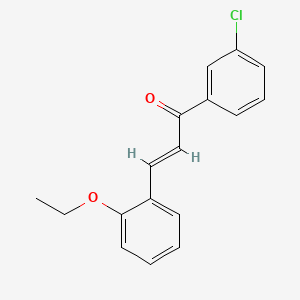



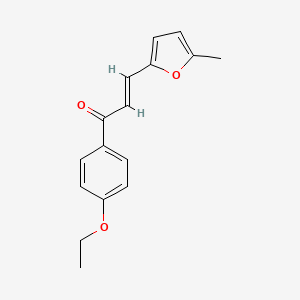


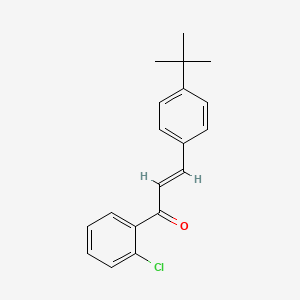
![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
